molecular formula C20H20ClN3O4 B13811142 1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride

1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride

Cat. No.: B13811142
M. Wt: 409.9 g/mol
InChI Key: CUXTVYBENQCZOP-OEVGSOSGSA-N
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Description

Erlotinib hydrochloride is a medication primarily used to treat non-small cell lung cancer and pancreatic cancer. It is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), which is involved in the regulation of cell growth and survival. Erlotinib hydrochloride is marketed under the trade name Tarceva .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erlotinib hydrochloride is synthesized by treating erlotinib base with hydrochloric acid in solvents such as methanol or isopropanol. The process involves dissolving the erlotinib base in methanol and then adding a solution of hydrochloric acid in dry methanol or isopropanol .

Industrial Production Methods: The industrial production of erlotinib hydrochloride involves the preparation of stable crystalline forms, designated as Form-M, Form-N, and Form-P. These forms are prepared by treating erlotinib base in different solvents with hydrochloric acid. For example, Form-N is prepared by treating erlotinib base in isopropanol with isopropanolic hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: Erlotinib hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Erlotinib hydrochloride can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives, while substitution reactions can yield various substituted quinazoline compounds .

Scientific Research Applications

Erlotinib hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Erlotinib hydrochloride works by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). It binds reversibly to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness of Erlotinib Hydrochloride: Erlotinib hydrochloride is unique in its reversible binding to the EGFR tyrosine kinase and its specific use in treating non-small cell lung cancer and pancreatic cancer. Its effectiveness in patients with EGFR mutations and its role in improving survival rates make it a valuable therapeutic agent .

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

409.9 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride

InChI

InChI=1S/C20H19N3O4.ClH/c1-2-14-4-3-5-15(10-14)23-20-16-11-18(26-8-6-24)19(27-9-7-25)12-17(16)21-13-22-20;/h1,3-5,10-13,24-25H,6-9H2,(H,21,22,23);1H/i6D2,7D2,8D2,9D2;

InChI Key

CUXTVYBENQCZOP-OEVGSOSGSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OC([2H])([2H])C([2H])([2H])O)O.Cl

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCO.Cl

Origin of Product

United States

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